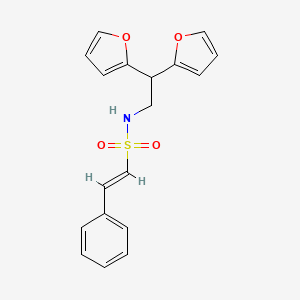

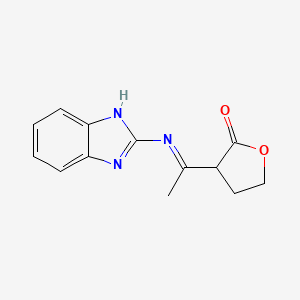

(E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

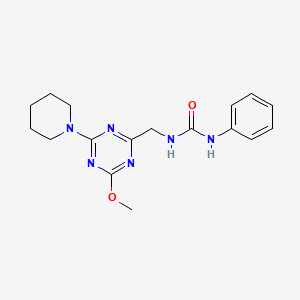

“(E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is often found in various pharmaceuticals, a phenyl group (C6H5-) which is a common substituent in organic chemistry, and furan rings which are a type of aromatic heterocycle.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the furan, phenyl, and sulfonamide groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis pathway.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the ethene backbone. The “(E)” designation indicates the geometry around the double bond, with the highest priority groups on opposite sides.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonamide could undergo hydrolysis, the double bond could participate in addition reactions, and the furan ring could undergo electrophilic aromatic substitution.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups and their arrangement.Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Diels-Alder Cycloaddition Reactions : The Diels-Alder cycloaddition reactions between substituted furans and E-1,2-bis(phenylsulfonyl)ethylene, closely related to the queried compound, have been extensively studied. These reactions result in high yields and exhibit stereoselectivity, particularly with 2-substituted furans. The selectivity arises due to interactions between the substituent and the sulfonyl groups, demonstrating the utility of these compounds in synthetic organic chemistry (Arjona et al., 1998).

Copper/Silver-mediated Cascade Reactions : Efficient construction of 2-sulfonylbenzo[b]furans from readily available trans-2-hydroxycinnamic acids and sodium sulfinates has been achieved using a CuCl2·2H2O/AgTFA system. This methodology underscores the potential of sulfonamide-based compounds in facilitating complex synthetic transformations in a single step (Li & Liu, 2014).

Thermal and High-Pressure Intramolecular Diels–Alder Reaction : Vinylsulfonamides incorporating a furan moiety can be synthesized via a domino elimination–amidation reaction, leading to efficient access to γ- and δ-sultams. This process highlights the role of vinylsulfonamides in facilitating intramolecular Diels-Alder reactions under various conditions (Rogachev & Metz, 2006).

Photophysical Properties and Sensor Applications

- Fluorescence Sensors for Cu2+ : Water-soluble sulfonato-Salen-type ligands derived from different diamines have been designed, exhibiting strong UV/Vis-absorption and fluorescence. These ligands, due to their selective quenching by Cu(2+), serve as highly sensitive fluorescence sensors for Cu(2+) detection in water and living cells, highlighting the application of sulfonamide derivatives in environmental monitoring and bioimaging (Zhou et al., 2012).

Safety And Hazards

As with any chemical, handling “(E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide” would require appropriate safety measures. Without specific data, it’s hard to comment on its toxicity or environmental impact.

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. If it shows promising biological activity, it could be developed further as a potential pharmaceutical.

Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific studies and experimental data are required.

properties

IUPAC Name |

(E)-N-[2,2-bis(furan-2-yl)ethyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-24(21,13-10-15-6-2-1-3-7-15)19-14-16(17-8-4-11-22-17)18-9-5-12-23-18/h1-13,16,19H,14H2/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQNTHLGHCCSTN-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[2,2-bis(furan-2-yl)ethyl]-2-phenylethene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2732526.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2732531.png)

![5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane](/img/structure/B2732533.png)

![2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium thiocyanate](/img/structure/B2732540.png)

![3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylindole](/img/structure/B2732541.png)